molecular formula C20H25N5O B12583374 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea CAS No. 606104-86-3

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea

Cat. No.: B12583374
CAS No.: 606104-86-3
M. Wt: 351.4 g/mol
InChI Key: QPISRQLJGZUHIG-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is a chemical compound with the molecular formula C20H25N5O It is known for its unique structure, which includes a quinoline moiety, a cyano group, and a cyclohexylurea group

Properties

CAS No.

606104-86-3

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-cyclohexylurea

InChI

InChI=1S/C20H25N5O/c1-14-6-5-7-15-12-16(13-21)19(24-18(14)15)23-10-11-25(20(22)26)17-8-3-2-4-9-17/h5-7,12,17H,2-4,8-11H2,1H3,(H2,22,26)(H,23,24)

InChI Key

QPISRQLJGZUHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3CCCCC3)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the cyano group and the subsequent formation of the urea linkage. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the cyano group may participate in hydrogen bonding and other interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Cyanoquinolin-2-yl)amino]ethyl}-N-cyclohexylurea
  • N-{2-[(8-Methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea
  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-3,4-dimethoxybenzamide

Uniqueness

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is unique due to the presence of both the cyano and cyclohexylurea groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Biological Activity

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline derivative, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C_{17}H_{22}N_{4}O
  • Molecular Weight : Approximately 298.39 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-8-methylquinoline with appropriate amine and urea derivatives under controlled conditions. Common reagents include potassium permanganate and lithium aluminum hydride for various transformations during synthesis.

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5495.44Cell cycle arrest at S and G2/M phases
MCF-77.15Induces apoptosis
HeLa12.16Disruption of mitochondrial function
HT2910.35Inhibition of DNA synthesis
HCT-11611.44Induction of oxidative stress

These findings suggest that the compound exhibits significant cytotoxic effects through multiple mechanisms, including cell cycle arrest and apoptosis induction.

The compound's mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis. Specifically, it has been shown to inhibit key signaling pathways involved in cancer cell survival, making it a candidate for further development as an anticancer agent.

Case Studies

  • In Vitro Studies : In a study published in PubMed, this compound was tested against several human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Comparative Analysis : A comparative analysis with similar quinoline derivatives indicated that this compound had superior activity against A549 cells compared to other analogs, highlighting its potential as a lead compound in drug development .

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